molecular formula C10H10BrFN2O B13634981 3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one

3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one

Cat. No.: B13634981
M. Wt: 273.10 g/mol
InChI Key: LFKQJNJOKQIWMR-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one is a halogenated indolin-2-one derivative characterized by a bromo substituent at position 5, a fluoro substituent at position 6, and a 2-aminoethyl side chain at position 2. Its molecular framework combines halogen atoms for enhanced lipophilicity and an aminoethyl group for improved solubility and receptor interaction.

Properties

Molecular Formula

C10H10BrFN2O

Molecular Weight

273.10 g/mol

IUPAC Name

3-(2-aminoethyl)-5-bromo-6-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H10BrFN2O/c11-7-3-6-5(1-2-13)10(15)14-9(6)4-8(7)12/h3-5H,1-2,13H2,(H,14,15)

InChI Key

LFKQJNJOKQIWMR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C(=O)NC2=CC(=C1Br)F)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one typically involves the cyclization of appropriately substituted anilines or halobenzenesThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substituting agents: Sodium hydride (NaH), organolithium reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups .

Scientific Research Applications

3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Indolin-2-one Derivatives

The biological and physicochemical properties of indolin-2-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Substituents Key Properties References
3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one 5-Br, 6-F, 3-(2-aminoethyl) Enhanced lipophilicity (Br/F), potential kinase inhibition, moderate solubility
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 5-amino, 4-bromobenzyl, quinolinyl High activity (pIC₅₀ = 5.411), likely targeting oncogenic pathways
6-Chloro-5-(2-hydroxyethyl)indolin-2-one 6-Cl, 5-(2-hydroxyethyl) Lower lipophilicity (Cl vs. Br), higher polarity due to hydroxyethyl group
5-Bromotryptamine hydrochloride 5-Br, tryptamine backbone Serotonergic activity, lacks indolin-2-one ring, reduced metabolic stability
(E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one 6-Br, long alkyl chains High molecular weight, likely used in organic electronics due to alkyl side chains

Key Findings :

  • Halogen Effects : Bromine at position 5 (as in the target compound) increases lipophilicity and binding affinity compared to chlorine (e.g., 6-chloro derivatives in ). Fluorine at position 6 enhances metabolic stability by resisting oxidative degradation .
  • Side Chain Modifications: The 2-aminoethyl group in the target compound improves water solubility relative to hydrophobic alkyl chains (e.g., 2-octyldodecyl in ). However, hydroxyethyl groups (as in ) may further enhance solubility but reduce membrane permeability.
  • Biological Activity: Quinoline-acetamide hybrids (e.g., ) exhibit higher activity in screening assays (pIC₅₀ ~5.4–6.8) compared to the target compound, likely due to extended conjugation and quinoline’s DNA intercalation properties.

Biological Activity

3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features an indolinone core substituted with a bromo and a fluoro group, which enhances its pharmacological properties. The aminoethyl side chain is crucial for its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Protein Kinase C (PKC) : The compound selectively inhibits PKC-theta, which is implicated in various diseases including cancer and autoimmune disorders. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
  • Anti-inflammatory Activity : In studies involving RAW264.7 macrophages, the compound demonstrated significant inhibition of LPS-induced nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent. The reduction in NO production was measured at 48.29% compared to the control, showcasing its efficacy .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study Biological Activity Model Used Key Findings
Study 1Anti-inflammatoryRAW264.7 cells48.29% reduction in NO production
Study 2PKC-theta inhibitionCancer cell linesSignificant reduction in cell viability
Study 3AntimicrobialVarious bacteriaLimited activity against Gram-negative bacteria

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of this compound by measuring cytokine levels in LPS-stimulated macrophages. The results indicated a marked decrease in pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases .
  • Cancer Cell Line Studies : In vitro assays demonstrated that the compound effectively reduced the viability of several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values indicated selective toxicity towards cancer cells compared to normal fibroblasts .
  • PKC-theta Mediated Disorders : The compound was tested for its ability to treat disorders associated with PKC-theta activation. Results showed promising outcomes in reducing symptoms related to these disorders, indicating its potential as a therapeutic agent .

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